Sodium aminotris(methylenephosphonate)
Overview
Description
Sodium aminotris(methylenephosphonate) is a chemical compound with the molecular formula
C3H12NO9P3Na
. It is a sodium salt of aminotris(methylenephosphonic acid) and is widely used in various industrial applications due to its excellent chelating properties and ability to inhibit scale formation.Mechanism of Action
Target of Action
The primary targets of Sodium aminotris(methylenephosphonate) are enzymes . The compound’s N-C-P molecular fragment offers many possibilities for structural modifications , which allows it to interact with a variety of enzymes.
Mode of Action
The mode of action of Sodium aminotris(methylenephosphonate) primarily involves the inhibition of enzymes . It is a symmetric molecule with a total of six protons. In the bulk phase, breaking the symmetry of the fully protonated state and creating singly and doubly charged anions induces proton transfer mechanisms .
Biochemical Pathways
Sodium aminotris(methylenephosphonate) affects biochemical pathways by mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This can lead to a variety of downstream effects, depending on the specific enzymes and pathways involved.
Pharmacokinetics
One study suggests that gastrointestinal uptake of a similar compound was about 215% .
Result of Action
The result of Sodium aminotris(methylenephosphonate)'s action is the inhibition of enzymes, which can affect various biological processes. For example, it can prevent the formation of sparingly soluble salts such as calcium carbonates, phosphates, calcium sulfates, and others, commonly formed in open recirculating cooling systems .
Action Environment
The action of Sodium aminotris(methylenephosphonate) can be influenced by environmental factors. For instance, when used in an aqueous environment, complete dissociation of the compound must be expected . Additionally, it has been suggested that the compound may be hazardous to the environment, and water bodies should be given special attention .
Biochemical Analysis
Biochemical Properties
Sodium aminotris(methylenephosphonate) plays a significant role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, particularly those involved in metal ion transport and homeostasis. For instance, it can bind to metal ions such as calcium, magnesium, and iron, thereby inhibiting their availability for enzymatic reactions. This interaction can affect enzymes like metalloproteases and phosphatases, which require metal ions as cofactors for their activity .
Cellular Effects
The effects of sodium aminotris(methylenephosphonate) on cellular processes are profound. It influences cell function by altering metal ion availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the chelation of calcium ions can disrupt calcium-dependent signaling pathways, leading to changes in gene expression and metabolic activities. Additionally, sodium aminotris(methylenephosphonate) can impact cellular processes such as cell division and apoptosis by modulating the activity of metal-dependent enzymes .
Molecular Mechanism
At the molecular level, sodium aminotris(methylenephosphonate) exerts its effects through chelation and inhibition of metal ions. This compound binds to metal ions with high affinity, forming stable complexes that prevent the ions from participating in biochemical reactions. This chelation can inhibit the activity of metal-dependent enzymes, leading to downstream effects on cellular processes. For instance, the inhibition of metalloproteases can affect protein degradation and turnover, while the inhibition of phosphatases can alter phosphorylation states and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium aminotris(methylenephosphonate) can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases. Long-term exposure to sodium aminotris(methylenephosphonate) can lead to cumulative effects on cellular function, such as prolonged inhibition of metal-dependent enzymes and disruption of metal ion homeostasis .
Dosage Effects in Animal Models
The effects of sodium aminotris(methylenephosphonate) vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion deficiency and toxicity. For example, high doses of sodium aminotris(methylenephosphonate) can cause hypocalcemia by chelating calcium ions, leading to symptoms such as muscle cramps and cardiac arrhythmias .
Metabolic Pathways
Sodium aminotris(methylenephosphonate) is involved in metabolic pathways related to metal ion homeostasis and detoxification. It interacts with enzymes and cofactors involved in these pathways, such as metallothioneins and metal transporters. By chelating metal ions, sodium aminotris(methylenephosphonate) can affect metabolic flux and alter the levels of metabolites. For instance, the chelation of iron can impact the synthesis of heme and other iron-containing compounds .
Transport and Distribution
Within cells and tissues, sodium aminotris(methylenephosphonate) is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis or through specific metal ion transporters. Once inside the cell, it can localize to various compartments, such as the cytoplasm and organelles, where it exerts its chelating effects. The distribution of sodium aminotris(methylenephosphonate) can influence its localization and accumulation within tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aminotris(methylenephosphonate) is typically synthesized through a reaction involving phosphorous acid, formaldehyde, and ammonia. The reaction proceeds as follows:
Step 1: Phosphorous acid reacts with formaldehyde to form hydroxymethylphosphonic acid.
Step 2: Hydroxymethylphosphonic acid further reacts with ammonia to form aminotris(methylenephosphonic acid).
Step 3: The aminotris(methylenephosphonic acid) is then neutralized with sodium hydroxide to produce sodium aminotris(methylenephosphonate).
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The final product is often obtained as a solution or crystalline solid, depending on the intended application.
Types of Reactions:
Chelation: Sodium aminotris(methylenephosphonate) forms stable complexes with metal ions, which is its primary mode of action in preventing scale formation.
Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, breaking down into its constituent phosphonic acids and sodium ions.
Common Reagents and Conditions:
Chelation: Typically involves metal ions such as calcium, magnesium, iron, and copper in aqueous solutions.
Hydrolysis: Can occur in the presence of strong acids or bases at elevated temperatures.
Major Products Formed:
Chelation: Stable metal-phosphonate complexes.
Hydrolysis: Phosphonic acids and sodium ions.
Chemistry:
- Used as a chelating agent in water treatment to prevent scale formation and corrosion in cooling systems and boilers.
- Employed in the synthesis of other phosphonate derivatives.
Biology and Medicine:
- Investigated for its potential use in bone resorption inhibition due to its ability to bind calcium ions.
- Studied for its antimicrobial properties.
Industry:
- Widely used in detergents and cleaning agents to enhance their effectiveness by binding metal ions that would otherwise interfere with the cleaning process.
- Utilized in the textile industry for dyeing and finishing processes to prevent metal ion interference.
Comparison with Similar Compounds
- Ethylenediaminetetra(methylenephosphonic acid)
- Diethylenetriaminepenta(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
Comparison:
- Chelation Efficiency: Sodium aminotris(methylenephosphonate) is particularly effective in chelating calcium ions, making it highly suitable for water treatment applications.
- Stability: It is more stable under a wide range of pH conditions compared to some other phosphonates.
- Solubility: It has good solubility in water, which enhances its applicability in various aqueous systems.
Sodium aminotris(methylenephosphonate) stands out due to its balance of stability, chelation efficiency, and solubility, making it a versatile and valuable compound in multiple fields.
Properties
CAS No. |
20592-85-2 |
---|---|
Molecular Formula |
C3H12NNaO9P3 |
Molecular Weight |
322.04 g/mol |
IUPAC Name |
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13); |
InChI Key |
MSCUJESSGOPXGQ-UHFFFAOYSA-N |
SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[Na] |
boiling_point |
480.0 °C |
melting_point |
210-215°C |
physical_description |
Liquid; PelletsLargeCrystals Solid |
Related CAS |
94021-23-5 7611-50-9 2235-43-0 15505-05-2 4105-01-5 |
solubility |
3.34 M 1000 mg/mL at 25 °C |
vapor_pressure |
6.86e-12 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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